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Compound of Interest

Compound Name: Diacetolol

Cat. No.: B1670378 Get Quote

Diacetolol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Diacetolol is the major and pharmacologically active metabolite of the cardioselective β-

adrenergic receptor antagonist, acebutolol.[1][2] As a beta-blocker, diacetolol plays a crucial

role in the therapeutic effects of its parent drug, contributing significantly to its antihypertensive

and antiarrhythmic properties.[1][2] This technical guide provides a comprehensive overview of

the chemical structure, physicochemical properties, pharmacology, and analytical

methodologies related to diacetolol, tailored for professionals in the fields of research, science,

and drug development.

Chemical Structure and Identification
Diacetolol, with the IUPAC name N-[3-acetyl-4-[2-hydroxy-3-(propan-2-

ylamino)propoxy]phenyl]acetamide, is structurally similar to its parent compound, acebutolol,

differing by the substitution of a butyryl group with an acetyl group on the amine.[3] This

structural information is fundamental to understanding its interaction with the β1-adrenergic

receptor.
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Table 1: Chemical Identifiers for Diacetolol

Identifier Value

IUPAC Name
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-

ylamino)propoxy]phenyl]acetamide

CAS Number 22568-64-5

Molecular Formula C16H24N2O4

Molecular Weight 308.37 g/mol

InChI Key AWOGXJOBNAWQSF-UHFFFAOYSA-N

SMILES
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=

O)C)O

Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its formulation

characteristics. While experimentally determined values for the melting point, boiling point, and

pKa of diacetolol are not readily available in the reviewed literature, some key properties have

been reported and are summarized below.

Table 2: Physicochemical Properties of Diacetolol
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Property Value Reference

logP (Octanol-Water Partition

Coefficient)
0.9 (Computed)

Solubility
DMSO: 100 mg/mL (324.29

mM)

Appearance White to off-white solid

Note: The logP value is a computed estimate and may not reflect an experimentally determined

value.

Pharmacology
Mechanism of Action
Diacetolol functions as a cardioselective β1-adrenergic receptor antagonist. The β1-adrenergic

receptors are predominantly located in the heart tissue. By blocking these receptors, diacetolol
inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine.

This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.

The signaling pathway initiated by the activation of β1-adrenergic receptors involves the Gs

alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase. Adenylyl

cyclase catalyzes the conversion of ATP to cyclic AMP (camp). Elevated cAMP levels lead to

the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets,

ultimately resulting in increased cardiac function. By blocking the initial receptor activation,

diacetolol effectively dampens this entire signaling cascade.

Pharmacodynamics
Diacetolol exhibits weak intrinsic sympathomimetic activity (ISA), meaning it can cause a low

level of receptor activation while simultaneously blocking the effects of more potent agonists. It

has been shown to be less potent in β-adrenoceptor blocking activity compared to its parent

compound, acebutolol, in vitro; however, its cardioselectivity is greater. Diacetolol lacks

significant membrane-stabilizing activity.

Pharmacokinetics
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Diacetolol is formed as the primary metabolite of acebutolol through hepatic metabolism. It has

a longer elimination half-life than acebutolol, ranging from 8 to 13 hours, which contributes to

the prolonged duration of action of the parent drug.

Table 3: Pharmacokinetic Parameters of Diacetolol

Parameter Value Reference

Elimination Half-Life 8-13 hours

Route of Elimination Primarily renal

Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for
Diacetolol Analysis in Human Plasma
A validated HPLC method with UV detection is crucial for pharmacokinetic studies of

diacetolol. The following is a summary of a published experimental protocol for the

simultaneous determination of acebutolol and diacetolol in human plasma.

1. Sample Preparation:

To 1.0 mL of human plasma, add an internal standard (e.g., celiprolol).

Add 0.5 mL of 1 M sodium hydroxide and 5.0 mL of a mixture of dichloromethane and diethyl

ether (1:1 v/v).

Vortex for 1 minute and centrifuge at 2000 rpm for 10 minutes.

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium

dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) at a ratio of 25:75 (v/v).

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength of 236 nm.

Injection Volume: 50 µL.

3. Validation Parameters:

Linearity: The method should be linear over a concentration range of 20.0 to 1000 ng/mL for

diacetolol.

Recovery: The mean absolute recovery of diacetolol should be determined.

Precision and Accuracy: Intra- and inter-day precision and accuracy should be within

acceptable limits (e.g., <15%).

Synthesis of Diacetolol
A detailed, step-by-step experimental protocol for the laboratory synthesis of diacetolol is not

readily available in the public domain. However, its synthesis would logically start from a

precursor molecule that can be chemically modified to introduce the necessary functional

groups. A plausible, though not experimentally verified, synthetic route could involve the

acetylation of the primary amine of a suitable precursor. The synthesis of related beta-blockers

often involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening

of the resulting epoxide ring with an appropriate amine.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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